(3R)-3-hydroxy-4-methanesulfonylbutanoic acid
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Overview
Description
(3R)-3-hydroxy-4-methanesulfonylbutanoic acid is an organic compound characterized by the presence of a hydroxyl group and a methanesulfonyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-4-methanesulfonylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-hydroxybutanoic acid.
Methanesulfonylation: The hydroxyl group of ®-3-hydroxybutanoic acid is reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the methanesulfonyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-4-methanesulfonylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methanesulfonylbutanoic acid or 3-carboxy-4-methanesulfonylbutanoic acid.
Reduction: Formation of (3R)-3-hydroxy-4-thiobutanoic acid.
Substitution: Formation of (3R)-3-hydroxy-4-aminobutanoic acid or (3R)-3-hydroxy-4-ethoxybutanoic acid.
Scientific Research Applications
(3R)-3-hydroxy-4-methanesulfonylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and sulfonyltransferases.
Pathways Involved: The compound may participate in oxidation-reduction reactions and sulfonylation processes, affecting cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Hydroxy-2-methylbutanoic acid: Similar in structure but with a methyl group instead of a methanesulfonyl group.
Sulfonimidates: Organosulfur compounds with a sulfonyl group, used in various chemical transformations.
Properties
CAS No. |
2227732-82-1 |
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Molecular Formula |
C5H10O5S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C5H10O5S/c1-11(9,10)3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
WXEKTXGOFBNQHS-SCSAIBSYSA-N |
Isomeric SMILES |
CS(=O)(=O)C[C@@H](CC(=O)O)O |
Canonical SMILES |
CS(=O)(=O)CC(CC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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